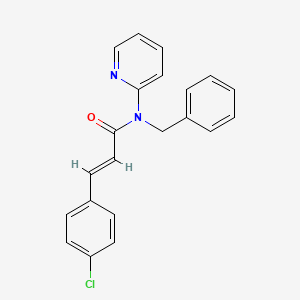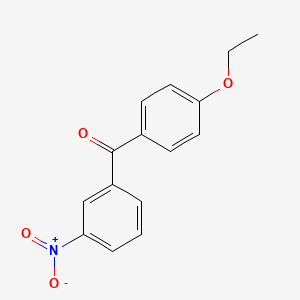
2-cyano-N-(4-fluorophenyl)-3-(1H-indol-3-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-N-(4-fluorophenyl)-3-(1H-indol-3-yl)acrylamide is a synthetic compound that has attracted significant attention in scientific research due to its potential therapeutic applications. The compound is a member of the acrylamide family and is commonly referred to as CFIA. CFIA has been shown to exhibit potent anti-cancer properties and has been the subject of numerous studies aimed at understanding its mechanism of action and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of CFIA is not fully understood, but studies have suggested that the compound may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. CFIA has been shown to inhibit the activity of a protein called STAT3, which is involved in the regulation of cell growth and survival. Inhibition of STAT3 activity has been shown to induce apoptosis in cancer cells and inhibit their growth.
Biochemical and Physiological Effects:
CFIA has been shown to exhibit potent anti-cancer properties, but its effects on normal cells are not well understood. Studies have suggested that CFIA may have a selective effect on cancer cells, leaving normal cells relatively unaffected. However, further studies are needed to fully understand the biochemical and physiological effects of CFIA on normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CFIA has several advantages for use in lab experiments. The compound is relatively easy to synthesize and can be obtained in high yields and purity. CFIA is also stable under a wide range of conditions, making it suitable for use in a variety of experimental settings. However, CFIA also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several potential future directions for research on CFIA. One area of interest is the development of more potent and selective analogs of CFIA that may exhibit improved anti-cancer properties. Another area of interest is the development of new therapeutic strategies that combine CFIA with other anti-cancer agents to enhance its efficacy. Finally, further studies are needed to fully understand the mechanism of action of CFIA and its potential effects on normal cells.
Métodos De Síntesis
The synthesis of CFIA involves the reaction of 4-fluoroaniline with indole-3-carboxaldehyde to form the intermediate 4-fluoroindole-3-carboxaldehyde. The intermediate is then reacted with cyanoacetamide to form the final product, CFIA. The synthesis of CFIA is a multi-step process that requires careful control of reaction conditions to ensure high yields and purity.
Aplicaciones Científicas De Investigación
CFIA has been the subject of numerous scientific studies due to its potential therapeutic applications. The compound has been shown to exhibit potent anti-cancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells. CFIA has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
(E)-2-cyano-N-(4-fluorophenyl)-3-(1H-indol-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O/c19-14-5-7-15(8-6-14)22-18(23)12(10-20)9-13-11-21-17-4-2-1-3-16(13)17/h1-9,11,21H,(H,22,23)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNBBKOBVSIEOD-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=C(C#N)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B5805420.png)
![N-(2,5-dimethylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5805430.png)


![4-({[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5805456.png)


![2-methoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5805478.png)

![N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5805492.png)
![3-phenyl-9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B5805508.png)

![1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}piperidine](/img/structure/B5805516.png)
![{2-[(2-furylmethylene)hydrazono]-4-oxo-3-phenyl-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B5805528.png)